molecular formula C8H10ClNO2 B594948 Methyl 4-methylnicotinate hydrochloride CAS No. 1352443-13-0

Methyl 4-methylnicotinate hydrochloride

Cat. No. B594948
CAS RN: 1352443-13-0
M. Wt: 187.623
InChI Key: OHWYIAUAYMJMOJ-UHFFFAOYSA-N
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Description

“Methyl 4-methylnicotinate hydrochloride” is a chemical compound with the molecular formula C8H10ClNO2 . It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, the Mannich reaction is a fundamental type of organic chemistry reaction that is crucial in the production of various medicines, natural goods, and industrial chemicals . This reaction could potentially be used in the synthesis of “this compound”.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The molecular weight is 151.16 g/mol .


Chemical Reactions Analysis

“this compound” can undergo hydrolysis, a chemical reaction that involves the breaking of a bond in a molecule using water . The rate of this reaction depends on the ester concentration .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3 . Its boiling point is 215.3±20.0 °C at 760 mmHg . The compound has a molar refractivity of 40.9±0.3 cm3 .

Scientific Research Applications

Methyl 4-methylnicotinate hydrochloride has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of drug delivery. This compound has been found to enhance the permeability of cell membranes, which could be useful in delivering drugs to target cells. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, which could be useful in treating various diseases.

Advantages and Limitations for Lab Experiments

Methyl 4-methylnicotinate hydrochloride has several advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its ability to enhance the permeability of cell membranes, which could be useful in delivering drugs to target cells. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, which could be useful in treating various diseases. However, one of the main limitations of this compound is its potential toxicity. High doses of this compound have been found to be toxic to cells, which could limit its use in laboratory experiments.

Future Directions

There are several future directions for research on methyl 4-methylnicotinate hydrochloride. One potential direction is to investigate the use of this compound in drug delivery. Additionally, further research could be done to understand the mechanism of action of this compound and how it interacts with cell membranes. Finally, more research could be done to evaluate the potential toxicity of this compound and to identify any potential side effects that may limit its use in laboratory experiments.

Synthesis Methods

Methyl 4-methylnicotinate hydrochloride can be synthesized by reacting 4-methylnicotinic acid with thionyl chloride and then treating the resulting acid chloride with methanol and hydrogen chloride. This reaction results in the formation of the hydrochloride salt of methyl 4-methylnicotinate.

Safety and Hazards

“Methyl 4-methylnicotinate hydrochloride” may cause skin irritation and eye damage . It is recommended to avoid ingestion and inhalation, and to wear personal protective equipment when handling this compound .

properties

IUPAC Name

methyl 4-methylpyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-6-3-4-9-5-7(6)8(10)11-2;/h3-5H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWYIAUAYMJMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743727
Record name Methyl 4-methylpyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1352443-13-0
Record name Methyl 4-methylpyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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